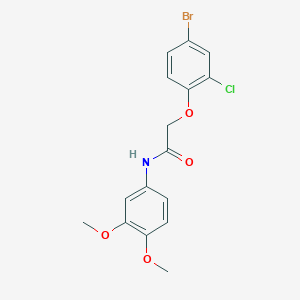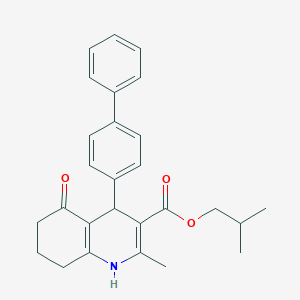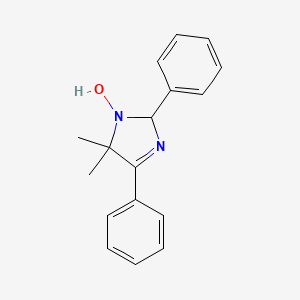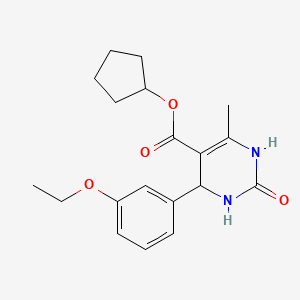
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BCA is a member of the acetamide family and is structurally related to other compounds such as ibuprofen and naproxen.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves the inhibition of specific enzymes and pathways involved in inflammation and cancer cell growth. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are enzymes involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide can reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to improve cognitive function and reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its high potency and specificity. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been found to have a high affinity for specific enzymes and pathways, making it a useful tool for investigating their roles in various diseases. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is its potential toxicity. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide can cause liver damage and other adverse effects at high doses.
Zukünftige Richtungen
For research on 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide include investigating its potential applications in the treatment of other diseases and developing more potent and selective derivatives.
Synthesemethoden
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 2-(4-bromo-2-chlorophenoxy) acetic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been investigated for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has anti-inflammatory properties and can inhibit the growth of cancer cells. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has also been found to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-14-6-4-11(8-15(14)22-2)19-16(20)9-23-13-5-3-10(17)7-12(13)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQBCIFNQIZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)
![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)


![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)

![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)
![1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)

![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)
![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)
